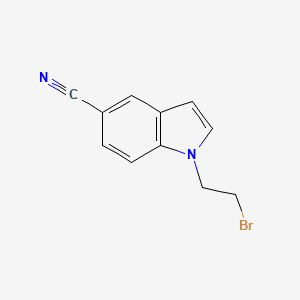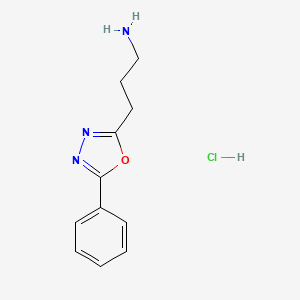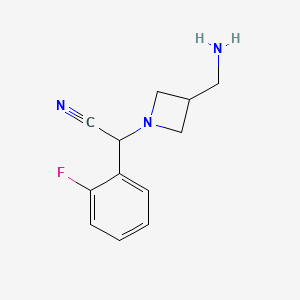
15,35,55,75-Tetrakis(chloromethyl)-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol is a complex organic compound known for its unique structural properties. This compound belongs to the class of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The specific structure of this compound allows it to form host-guest complexes, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol typically involves the alkylation of a calixarene precursor. One common method involves the reaction of a calixarene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenolic units can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of derivatives with various functional groups.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Applications De Recherche Scientifique
5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and as a host molecule in supramolecular chemistry.
Biology: Employed in the design of molecular sensors and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol involves its ability to form host-guest complexes with various molecules. The phenolic units and the chloromethyl groups play a crucial role in binding to guest molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding capability makes it an effective molecular receptor and sensor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,11,17,23-tetrakis(2-methyl-2-propanyl)pentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetraacetate
- 5,11,17,23-tetra-sec-butylpentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
Uniqueness
The uniqueness of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol lies in its specific structural arrangement and the presence of chloromethyl groups, which enhance its reactivity and binding capabilities compared to other similar compounds.
Propriétés
Formule moléculaire |
C28H20Cl4O4S4 |
|---|---|
Poids moléculaire |
690.5 g/mol |
Nom IUPAC |
5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C28H20Cl4O4S4/c29-9-13-1-17-25(33)18(2-13)38-21-5-15(11-31)6-22(27(21)35)40-24-8-16(12-32)7-23(28(24)36)39-20-4-14(10-30)3-19(37-17)26(20)34/h1-8,33-36H,9-12H2 |
Clé InChI |
GKHPKGYILZKURR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)CCl)SC5=C(C(=CC(=C5)CCl)S2)O)O)CCl)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


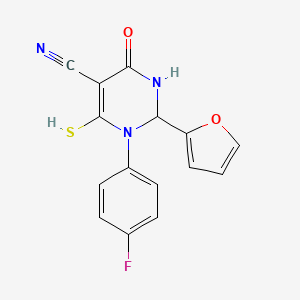

![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
![2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-4,5-dihydrothiazole](/img/structure/B14879335.png)
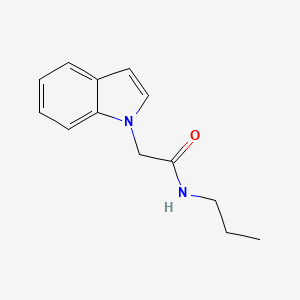
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14879346.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
